molecular formula C8H7BrF2O B13073122 2-Bromo-1-difluoromethoxy-4-methyl-benzene CAS No. 954235-93-9

2-Bromo-1-difluoromethoxy-4-methyl-benzene

Cat. No.: B13073122
CAS No.: 954235-93-9
M. Wt: 237.04 g/mol
InChI Key: JSOULHSRMOUTOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-difluoromethoxy-4-methyl-benzene is an organic compound belonging to the class of aromatic halogenated hydrocarbons. It is characterized by the presence of a bromine atom, a difluoromethoxy group, and a methyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-difluoromethoxy-4-methyl-benzene typically involves the bromination of 1-difluoromethoxy-4-methyl-benzene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-difluoromethoxy-4-methyl-benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or aldehydes .

Scientific Research Applications

2-Bromo-1-difluoromethoxy-4-methyl-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-difluoromethoxy-4-methyl-benzene involves its interaction with specific molecular targets. The bromine atom and difluoromethoxy group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(difluoromethoxy)benzene
  • 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene
  • 4-Bromo-1-(difluoromethoxy)-2-methylbenzene

Uniqueness

2-Bromo-1-difluoromethoxy-4-methyl-benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

CAS No.

954235-93-9

Molecular Formula

C8H7BrF2O

Molecular Weight

237.04 g/mol

IUPAC Name

2-bromo-1-(difluoromethoxy)-4-methylbenzene

InChI

InChI=1S/C8H7BrF2O/c1-5-2-3-7(6(9)4-5)12-8(10)11/h2-4,8H,1H3

InChI Key

JSOULHSRMOUTOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.